methyl N'-(propan-2-ylideneamino)carbamimidothioate
Description
Methyl N'-(propan-2-ylideneamino)carbamimidothioate (CAS: 2218-27-1) is a thiourea derivative with the molecular formula C₅H₁₁N₃S·HI (including its hydroiodide salt form) . Its structure features a carbamimidothioate backbone substituted with a propan-2-ylideneamino group.
Properties
CAS No. |
41208-11-1 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
methyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8) |
InChI Key |
RKPDHXGEFVRONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(N)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .
Scientific Research Applications
Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The carbamimidothioate scaffold is highly modular, with substituents dictating reactivity and applications. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: Cyano or sulfonyl groups (e.g., in ) stabilize zwitterionic forms, enabling nucleophilic substitution at specific positions.
- Bulkier Substituents : Tosyl or propargyl groups () facilitate transition metal-catalyzed cyclization.
- Salt Forms : Hydroiodide () and sulfate salts () influence solubility and reaction conditions.
Cyclization Reactions
- Triazole Formation: Methyl N'-cyano derivatives (e.g., ) undergo hydrazine-induced cyclization to form 1,2,4-triazoles. Electron-withdrawing substituents require pH-controlled protonation (pH 1–2) for cyclization .
- Thiouracil Synthesis: Methyl carbamimidothioate sulfate reacts with aldehydes and cyanoacetates in one-pot reactions to yield 4-aryl-5-cyano-1,6-dihydro-2-thiouracils (anti-HIV, antiviral) .
Transition Metal-Mediated Reactions
- Propargyl-substituted analogs () participate in Pd-catalyzed alkyne carboamination, forming 2-aminoimidazoles.
Stability and Physicochemical Properties
- Zwitterionic Stability: Cyano-substituted derivatives () form inner salts, enhancing thermal stability.
- Salt Effects : Hydroiodide salts () exhibit higher molecular weights (273.14 g/mol) compared to sulfates, affecting crystallization and handling.
Biological Activity
Overview of Methyl N'-(propan-2-ylideneamino)carbamimidothioate
This compound is a chemical compound that belongs to the class of thiosemicarbazones. These compounds are often studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of this compound suggest potential interactions with various biological targets.
Antimicrobial Activity
Thiosemicarbazones have been reported to exhibit significant antimicrobial activity. Research indicates that derivatives of thiosemicarbazones can inhibit the growth of bacteria and fungi. The mechanism often involves the chelation of metal ions, which are essential for microbial growth and metabolism.
Anticancer Properties
Several studies have demonstrated that thiosemicarbazones possess anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
Thiosemicarbazones may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiosemicarbazone derivatives, this compound was tested against various bacterial strains. The results showed a significant inhibition zone compared to control groups, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another research focused on the anticancer properties of thiosemicarbazones found that this compound induced apoptosis in human cancer cell lines. The study highlighted its ability to activate caspase pathways, leading to programmed cell death.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
